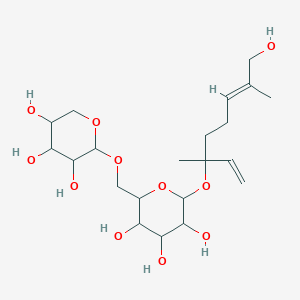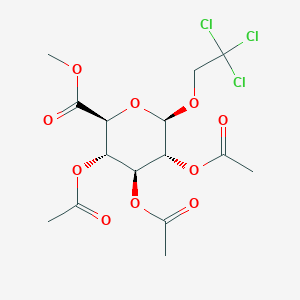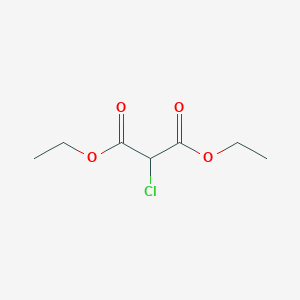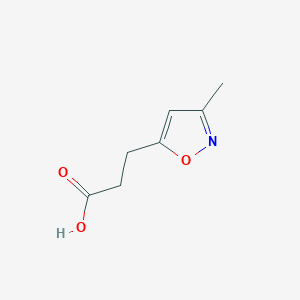
4-Brom-1,1-difluorbut-1-en
Übersicht
Beschreibung
4-Bromo-1,1-difluorobut-1-ene is an organic compound with the molecular formula C₄H₅BrF₂. It is a halogenated alkene, characterized by the presence of bromine and fluorine atoms attached to a butene backbone.
Wissenschaftliche Forschungsanwendungen
4-Bromo-1,1-difluorobut-1-ene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable intermediate in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules. It can be used in the development of new pharmaceuticals or agrochemicals.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of medicinal compounds with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings .
Wirkmechanismus
Target of Action
This compound is often used in experimental and research settings .
Mode of Action
It’s known that the compound can participate in various chemical reactions, as suggested by its use in synthesis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-1,1-difluorobut-1-ene. For instance, it should be stored in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, safety precautions suggest avoiding heat, sparks, open flames, and hot surfaces .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1,1-difluorobut-1-ene typically involves the reaction of 2,4-dibromo-1,1,1-trifluorobutane with a defluorobrominating agent. This reaction is carried out in a liquid reaction medium under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 4-Bromo-1,1-difluorobut-1-ene follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain the required reaction conditions. The product is then purified through distillation or other separation techniques to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-1,1-difluorobut-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Addition Reactions: The double bond in the butene backbone can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and other nucleophiles. These reactions are typically carried out in polar solvents such as water or alcohols.
Addition Reactions: Halogens (e.g., chlorine, bromine) and hydrogen halides (e.g., hydrogen chloride, hydrogen bromide) are commonly used. These reactions are often conducted at room temperature or slightly elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include 4-hydroxy-1,1-difluorobut-1-ene, 4-amino-1,1-difluorobut-1-ene, and other derivatives.
Addition Reactions: Products include 4,4-difluoro-1,2-dibromobutane, 4,4-difluoro-1-bromo-2-chlorobutane, and similar compounds.
Oxidation and Reduction Reactions: Products vary depending on the specific conditions and reagents used
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-1,1-difluorobut-1-ene
- 4-Iodo-1,1-difluorobut-1-ene
- 4-Bromo-1,1,1-trifluorobut-1-ene
Uniqueness
4-Bromo-1,1-difluorobut-1-ene is unique due to its specific combination of bromine and fluorine atoms. This combination imparts distinct chemical properties, such as reactivity and stability, which differ from those of similar compounds. The presence of both bromine and fluorine allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
4-bromo-1,1-difluorobut-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrF2/c5-3-1-2-4(6)7/h2H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIDFIREQDHYPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C=C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381999 | |
| Record name | 4-bromo-1,1-difluorobut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147804-02-2 | |
| Record name | 4-bromo-1,1-difluorobut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-1,1-difluorobut-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



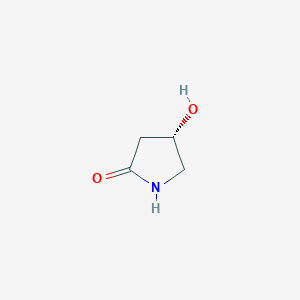
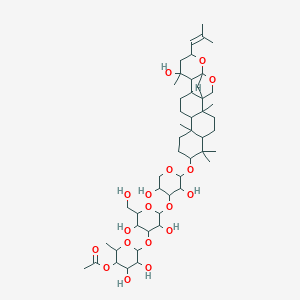
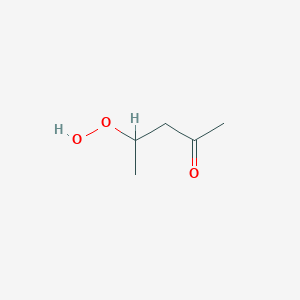
![6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridazin-3-amine](/img/structure/B119346.png)
![(Z)-N-[(tert-Butyloxy)carbonyl]-2-buten-1-amine](/img/structure/B119350.png)

